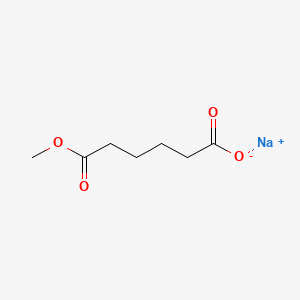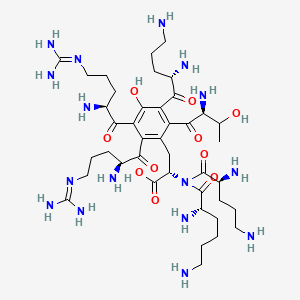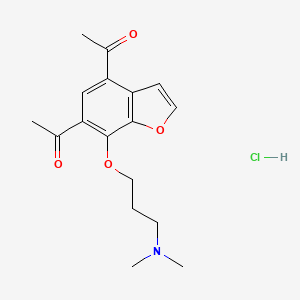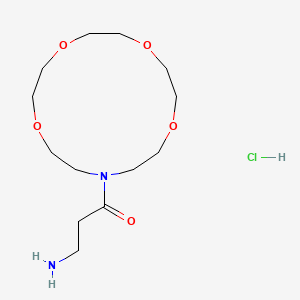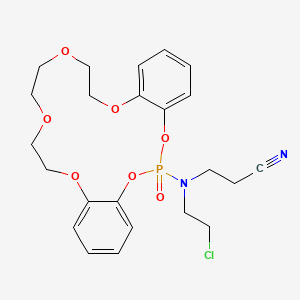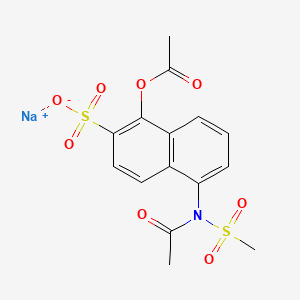
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is a chemical compound with the molecular formula C20H44ClN3O2. It is known for its unique structure, which includes a myristyl group, an aminoethyl group, and a glycine moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the reaction of myristylamine with ethylenediamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
化学反应分析
Types of Reactions
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
- N-(2-((2-Myristylaminoethyl)amino)ethyl)alanine
- N-(2-((2-Myristylaminoethyl)amino)ethyl)serine
Uniqueness
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific structure, which includes a myristyl group and a glycine moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
属性
CAS 编号 |
42868-40-6 |
|---|---|
分子式 |
C20H44ClN3O2 |
分子量 |
394.0 g/mol |
IUPAC 名称 |
2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H43N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25;/h21-23H,2-19H2,1H3,(H,24,25);1H |
InChI 键 |
ZWWFAIINEAGTTG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



